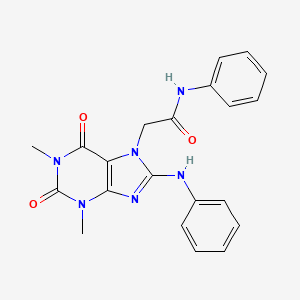![molecular formula C26H30Cl2N2O3S B4324060 5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-ethylphenyl)benzamide](/img/structure/B4324060.png)
5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-ethylphenyl)benzamide
Overview
Description
5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-ethylphenyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in metabolic disorders such as diabetes, obesity, and cancer.
Mechanism of Action
5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-ethylphenyl)benzamide activates AMPK by binding to the γ-subunit of the kinase, leading to allosteric activation of the enzyme. AMPK activation by this compound is independent of the upstream kinase, LKB1, which is the primary kinase responsible for AMPK activation in response to energy stress. This compound also inhibits dephosphorylation of AMPK by protein phosphatase 2C (PP2C), leading to sustained activation of the kinase.
Biochemical and Physiological Effects:
Activation of AMPK by this compound leads to several biochemical and physiological effects. This compound increases glucose uptake and glycolysis in skeletal muscle and adipose tissue, leading to increased energy production. This compound also increases fatty acid oxidation and mitochondrial biogenesis, leading to increased energy expenditure. Additionally, this compound improves insulin sensitivity and reduces adiposity in animal models of obesity and diabetes. This compound has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Advantages and Limitations for Lab Experiments
5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-ethylphenyl)benzamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to administer to cells and animals. This compound is also selective for AMPK and does not activate other kinases. However, this compound has some limitations. It is not a natural activator of AMPK and may have off-target effects. Additionally, this compound has poor solubility in water, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-ethylphenyl)benzamide. One area of research is to investigate the potential therapeutic applications of this compound in metabolic disorders such as diabetes and obesity. Another area of research is to investigate the potential use of this compound as a sensitizer for chemotherapy in cancer treatment. Additionally, future research could focus on developing more potent and selective activators of AMPK based on the structure of this compound.
Scientific Research Applications
5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-ethylphenyl)benzamide has been extensively studied for its potential therapeutic applications in metabolic disorders. Several studies have shown that this compound activates AMPK in various cell types, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been shown to improve insulin sensitivity and reduce adiposity in animal models of obesity and diabetes. Additionally, this compound has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Properties
IUPAC Name |
5-(1-adamantylmethylsulfamoyl)-2,4-dichloro-N-(4-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2N2O3S/c1-2-16-3-5-20(6-4-16)30-25(31)21-10-24(23(28)11-22(21)27)34(32,33)29-15-26-12-17-7-18(13-26)9-19(8-17)14-26/h3-6,10-11,17-19,29H,2,7-9,12-15H2,1H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCHBBVAQVZTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-ethyl-2-[4-({[3-(methoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonothioyl)piperazin-1-yl]-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4323990.png)
![1-(4-methyl-2-nitrophenyl)-5-oxo-2-(1H-pyrrol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4324001.png)
![4-(1,3-benzodioxol-5-yl)-2-methyl-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B4324005.png)
![({4-ethyl-5-[(9-oxoacridin-10(9H)-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4324008.png)

![3-amino-1-(1-ethyl-1H-pyrazol-4-yl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B4324014.png)
![2-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4324017.png)
![2-oxo-2-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}ethyl 2,3-di-2-furylquinoxaline-6-carboxylate](/img/structure/B4324022.png)
![3-bromo-6-(3-bromo-4-ethoxyphenyl)-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine](/img/structure/B4324029.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-(2-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4324034.png)
![ethyl 4-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)sulfonyl]benzoate](/img/structure/B4324035.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4324037.png)
![5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B4324050.png)
![5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(2-furylmethyl)benzamide](/img/structure/B4324070.png)
